AC260584 was developed as part of research efforts aimed at creating selective modulators for the M1 muscarinic receptor. It belongs to a class of compounds designed to interact with the receptor in a manner distinct from traditional orthosteric agonists, thus providing a unique mechanism of action that could lead to fewer side effects associated with non-selective muscarinic receptor activation . The chemical classification of AC260584 falls under muscarinic receptor agonists, specifically as an allosteric modulator.
The synthesis of AC260584 involves several key steps that are typical for small molecule drug development. While specific synthetic pathways for AC260584 are not detailed in the available literature, similar compounds often utilize techniques such as:
These methods ensure that the final product meets the necessary criteria for biological testing and potential therapeutic use.
Key structural features likely include:
AC260584 participates in various biochemical reactions primarily involving its interaction with the M1 muscarinic acetylcholine receptor. Upon binding, it induces conformational changes that activate downstream signaling pathways. Notably, it has been observed to stimulate β-arrestin recruitment and influence receptor internalization processes without promoting significant endocytosis, which is a common pathway for many orthosteric agonists .
The specific reactions can be summarized as follows:
The mechanism of action for AC260584 involves its role as an allosteric modulator of the M1 muscarinic receptor. By binding to an allosteric site, it enhances the effect of acetylcholine without directly competing with it. This unique interaction allows for:
Research indicates that AC260584's binding alters receptor conformation, promoting more effective coupling with G-proteins involved in neurotransmission .
While specific data on the physical properties such as melting point or solubility are not provided in the search results, general properties for compounds like AC260584 include:
Chemical properties would typically include reactivity towards nucleophiles or electrophiles based on functional groups present in its structure.
AC260584 has significant scientific applications primarily within pharmacology and neuroscience research. Its potential uses include:
The development of AC-260584 emerged from the critical need to overcome the subtype selectivity challenge inherent in muscarinic acetylcholine receptor (mAChR) targeting. The five mAChR subtypes (M₁–M₅) share >70% sequence homology in their orthosteric binding sites, making selective activation through traditional approaches nearly impossible [4]. Early orthosteric agonists like xanomeline demonstrated cognitive benefits in Alzheimer's disease models but caused severe cholinergic side effects (e.g., salivation, gastrointestinal distress) due to off-target activation of peripheral M₂/M₃ receptors [4] [7]. This limitation necessitated a paradigm shift toward allosteric modulation, exploiting less conserved topographical regions of the M₁ receptor [4] [9].
AC-260584 was designed as a bitopic ligand capable of simultaneous interaction with both the allosteric site and the orthosteric pocket. This design leveraged structural insights from GPCR crystallography, which revealed distinct allosteric binding pockets in the extracellular vestibule and transmembrane domains (TMs 2, 3, 6, and 7) of M₁-AChR [9]. Computational modeling indicated that ligands targeting these pockets could achieve >100-fold selectivity by exploiting subtle differences in residue composition (e.g., residues in TM7 differ by 38% between M₁ and M₃ subtypes) [9]. The primary design objectives were:
Table 1: Key Differences Between Orthosteric and Allosteric Targeting Strategies
Parameter | Orthosteric Agonists (e.g., Xanomeline) | Allosteric Agonists (e.g., AC-260584) |
---|---|---|
Binding Site Conservation | High across all 5 mAChR subtypes | Low (varies by receptor topography) |
Subtype Selectivity | <10-fold M₁/M₄ preference | >50-fold M₁ selectivity |
Signaling Bias | Minimal control over downstream pathways | Tunable bias toward Gq/11-ERK1/2 axis |
Peripheral Side Effects | Severe (GI, cardiovascular) | Minimal at therapeutic doses |
Therapeutic Window | Narrow | Significantly wider |
The core structure of AC-260584 features an imidazole-acetylene scaffold with critical modifications that optimize allosteric agonism:
QSAR studies revealed three molecular descriptors governing activity:
Table 2: Impact of Structural Elements on AC-260584 Pharmacological Profile
Structural Feature | Modification | Effect on M₁ Activity | Mechanistic Basis |
---|---|---|---|
Imidazole N(1) Position | H (AC-260584) | pEC₅₀ 7.7; 98% carbachol efficacy | H-bond with Asp105 orthosteric site |
CH₃ | pEC₅₀ 6.1; 18% efficacy | Steric clash with Leu124 | |
Linker Chemistry | -C≡C- (rigid) | Kᵢ = 12 nM | Optimal orientation for Trp378 π-stack |
-CH₂-CH₂- (flexible) | Kᵢ = 210 nM | Conformational entropy penalty | |
Aryl Cap Substituent | 4-Pyridyl (AC-260584) | ERK1/2 EC₅₀ 110 nM | Charge transfer with Tyr404 |
Phenyl | ERK1/2 EC₅₀ >1 μM | Lack of polar interaction | |
Lipophilicity | iLogP 3.0 | Brain/Plasma ratio = 0.8 | Balanced passive diffusion |
iLogP <2.0 | Undetectable brain levels | Poor membrane permeability |
AC-260584 exhibits distinct advantages over both classical and contemporary muscarinic agonists:
In vivo efficacy was validated using the novel object recognition (NOR) test:
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: